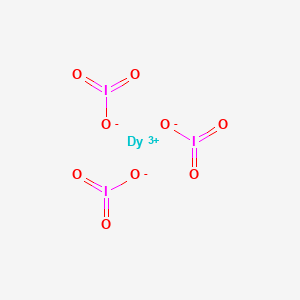

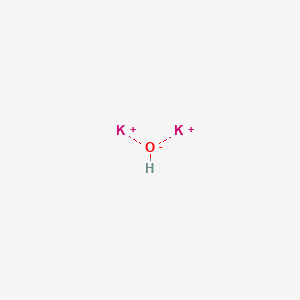

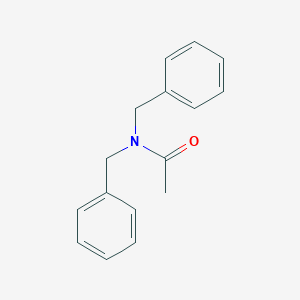

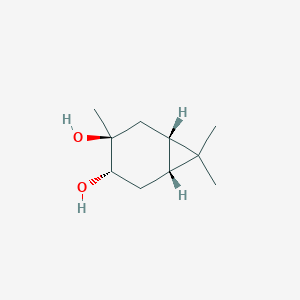

![molecular formula C9H18N2O4 B083052 acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine CAS No. 13785-66-5](/img/structure/B83052.png)

acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound pertains to a category of chemicals that undergo specific synthesis processes, have distinctive molecular structures, and exhibit particular physical and chemical properties. The study of such compounds involves understanding the mechanisms of their synthesis, the analysis of their structural features, and the exploration of their reactivity and interactions with other substances.

Synthesis Analysis

The synthesis of N-hydroxyamino acids and derivatives often involves specific reagents and conditions to achieve desired structures and functionalities. For example, the use of 1-chloro-1-nitrosocyclohexane as a practical [NH] equivalent in the asymmetric synthesis of α‐Amino acids and α‐N‐Hydroxyamino acids from N‐Acylbornane‐10,2‐sultams highlights a method to obtain diastereoisomerically pure, crystalline N-hydroxyamino-acid derivatives (Oppolzer, Tamura, & Deerberg, 1992).

Molecular Structure Analysis

The molecular structure of compounds similar to “acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine” can be analyzed through various spectroscopic and analytical techniques. The crystal and molecular structures of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, for instance, reveal polymeric trans-O2SnC3 trigonal bipyramidal configurations, which help in understanding the spatial arrangement and electronic environment of such compounds (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Chemical Reactions and Properties

N-hydroxyamino and N-acetoxy derivatives of compounds undergo specific reactions, forming covalent bonds with DNA, which are critical in understanding their reactivity and potential biological implications. For example, the reaction of N-hydroxylamine derivatives with DNA under neutral conditions highlights their reactivity and the formation of specific adducts, which are essential in studying their chemical behavior and interactions (Snyderwine et al., 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Acetic acid is utilized in the synthesis of N-monoalkylated hydroxylamines. For example, a process involving hydrogen bromide in acetic acid yields N-monoalkylated hydroxylamines such as N-benzylhydroxylamine, 1-amino-3-hydroxyaminopropane, and DL-3-hydroxyamino-2-aminopropionic acid (Isowa & Kurita, 1974).

- The reactions of hydroxylamine derivatives with acetic acid have been studied for the synthesis of various chemical compounds. For instance, 2,6-bis-(phenylmethylene)cyclohexanone reacted with hydroxylamine hydrochloride and sodium acetate to produce oximes (Dimmock et al., 1992).

Biological Applications

- In biological research, N-hydroxyamino acids derived from acetic acid reactions have been explored. For example, N-acetyltransferase expression in the human mammary gland has been studied in relation to the metabolic activation of heterocyclic amines, including N-hydroxyamino derivatives (Sadrieh et al., 1996).

- The reaction of hydroxylamine derivatives with DNA has been investigated to understand their binding mechanisms and potential implications for mutagenicity and carcinogenicity (Snyderwine et al., 1988).

Pharmaceutical and Medicinal Chemistry

- Hydroxylamine derivatives synthesized using acetic acid have been evaluated for their potential cytotoxic effects in pharmaceutical research. For example, certain oximes synthesized using acetic acid demonstrated selective toxicity towards various tumor cell lines (Dimmock et al., 1992).

- The synthesis of amino acid derivatives using acetic acid has been explored for potential pharmaceutical applications. For instance, crystalline N-hydroxyamino-acid derivatives were used to produce various amino acids with potential medicinal properties (Oppolzer et al., 1992).

Eigenschaften

IUPAC Name |

acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

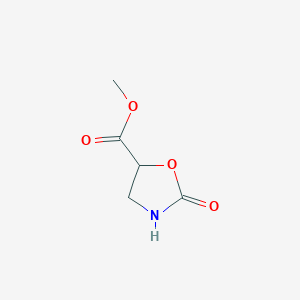

InChI |

InChI=1S/C7H14N2O2.C2H4O2/c1-7(9-11)5-3-2-4-6(7)8-10;1-2(3)4/h9-11H,2-5H2,1H3;1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQTUSFJTYKFGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC1(CCCCC1=NO)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369594 |

Source

|

| Record name | Acetic acid--N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine | |

CAS RN |

13785-66-5 |

Source

|

| Record name | Acetic acid--N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.